6-(Bromomethyl)-1H-indazole chemical properties and structure
6-(Bromomethyl)-1H-indazole chemical properties and structure
An In-Depth Technical Guide to 6-(Bromomethyl)-1H-indazole: Synthesis, Properties, and Applications
Introduction
6-(Bromomethyl)-1H-indazole is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a stable indazole core coupled with a reactive benzylic bromide handle, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with key biological targets, particularly protein kinases.[1] Consequently, 6-(Bromomethyl)-1H-indazole serves as a crucial starting material for the development of novel therapeutics in areas such as oncology, neurology, and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use in research and development.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-(Bromomethyl)-1H-indazole |
| CAS Number | 152626-91-0[2] |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1CBr)NN=C2 |
Note: The hydrobromide salt of this compound is also commercially available under CAS Number 368426-63-5.[4][5]
Physicochemical Properties
| Property | Description |
| Appearance | Solid, often appearing as a white to off-white or tan powder. |
| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.[6] |
| Stability & Storage | The compound is a reactive benzylic halide. For long-term stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[5] |
Molecular Structure and Spectroscopic Profile
The reactivity and utility of 6-(Bromomethyl)-1H-indazole are direct consequences of its molecular structure, which consists of a bicyclic aromatic indazole system with a bromomethyl substituent at the 6-position.
Caption: Chemical structure of 6-(Bromomethyl)-1H-indazole.
The key structural features that dictate its chemical behavior are:
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The Indazole Core: A bicyclic aromatic system that is relatively stable and provides a rigid scaffold. The N-H proton at the N1 position is acidic and can be deprotonated or substituted.
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The Bromomethyl Group: This group is the primary site of reactivity. As a benzylic bromide, the C-Br bond is weakened, and the carbon atom is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.
Representative Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~13 ppm (br s, 1H): N-H proton of the indazole ring. δ ~8.0 ppm (s, 1H): C3-H proton. δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzene ring (e.g., C4-H, C7-H). δ ~7.2 ppm (m, 1H): Aromatic proton (e.g., C5-H). δ ~4.7 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br). |
| ¹³C NMR | δ ~140-142 ppm: Quaternary carbons of the indazole ring fusion. δ ~135 ppm: C3 carbon. δ ~110-130 ppm: Other aromatic carbons. δ ~33 ppm: Methylene carbon of the bromomethyl group (-CH₂Br). |
| IR (cm⁻¹) | ~3150 cm⁻¹: N-H stretching. ~3050 cm⁻¹: Aromatic C-H stretching. ~1620, 1500 cm⁻¹: C=C and C=N aromatic ring stretching. ~1220 cm⁻¹: C-N stretching. ~650 cm⁻¹: C-Br stretching. |
| Mass Spec (EI) | M⁺ at m/z 210/212: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragment at m/z 131: Loss of Br radical. |
Synthesis and Purification
An efficient and high-yielding synthesis of 6-(Bromomethyl)-1H-indazole involves the direct bromination of the corresponding alcohol, (1H-indazol-6-yl)methanol. This method avoids harsh conditions and provides the product in excellent yield.[2][9]
Caption: Synthetic workflow for 6-(Bromomethyl)-1H-indazole.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a reported high-yield procedure.[2][9]
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Reaction Setup: To a solution of (1H-indazol-6-yl)methanol (1.0 eq) in glacial acetic acid, add a solution of 33% hydrogen bromide in acetic acid (excess, ~5-10 eq).
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Heating: Heat the reaction mixture to 120°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1 hour).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-(Bromomethyl)-1H-indazole.
Chemical Reactivity and Derivatization
The synthetic value of 6-(Bromomethyl)-1H-indazole lies in its predictable and versatile reactivity, primarily centered around the bromomethyl group.
Nucleophilic Substitution
The benzylic bromide is an excellent leaving group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups.
Caption: General nucleophilic substitution at the bromomethyl group.
Common nucleophiles include:
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Thiols (R-SH): To form thioethers.[2]
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Amines (R₂NH): To form substituted aminomethyl indazoles.
-
Alcohols/Phenols (R-OH): To form ethers.
-
Azide (N₃⁻): To form azidomethyl indazoles, which can be further reduced to amines or used in click chemistry.
-
Cyanide (CN⁻): To introduce a nitrile group, which can be hydrolyzed to a carboxylic acid.
Detailed Experimental Protocol: Thioether Formation
This protocol describes the reaction with ethanethiol, demonstrating a typical Sₙ2 derivatization.[2]
-
Reaction Setup: Dissolve 6-(Bromomethyl)-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add ethanethiol (EtSH, ~1.2 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, ~1.2 eq).
-
Heating: Heat the reaction mixture to reflux and stir for 1 hour, monitoring by TLC.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the 6-((ethylthio)methyl)-1H-indazole product.
Applications in Research and Drug Development
The primary application of 6-(Bromomethyl)-1H-indazole is as an intermediate in the synthesis of biologically active molecules. The indazole core is a key pharmacophore that can form critical hydrogen bonds with protein targets.
-
Kinase Inhibitors: Indazole derivatives are prominent in the development of inhibitors for protein kinases, which are crucial targets in cancer therapy.[10][11] By using 6-(Bromomethyl)-1H-indazole, medicinal chemists can build out complex side chains that confer potency and selectivity for specific kinases, such as Polo-like kinase 4 (PLK4) and Pim kinases.[12][13]
-
Neurology and Other Therapeutic Areas: Beyond oncology, indazole-containing compounds have been investigated for a range of other therapeutic applications, including neurological and inflammatory disorders.[3]
-
Materials Science: The rigid, functionalizable nature of the indazole scaffold also makes its derivatives interesting candidates for the development of novel organic materials.[2]
Safety and Handling
As a reactive chemical intermediate, proper handling of 6-(Bromomethyl)-1H-indazole is essential.
-
Hazard Classification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
6-(Bromomethyl)-1H-indazole is a high-value chemical intermediate whose utility is rooted in its dual structural features: a biologically relevant indazole core and a highly reactive bromomethyl group. Its straightforward synthesis and versatile reactivity make it an indispensable tool for scientists in drug discovery and materials science, enabling the efficient construction of novel and complex molecular entities. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in scientific innovation.
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